2-Chloro-5-nitro-N-(tert-pentyl)benzamide
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Overview
Description
2-Chloro-5-nitro-N-(tert-pentyl)benzamide is an organic compound with the molecular formula C12H15ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro group on the benzene ring, and a tert-pentyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(tert-pentyl)benzamide typically involves the nitration of 2-chlorobenzamide followed by the introduction of the tert-pentyl group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The subsequent alkylation to introduce the tert-pentyl group can be achieved using tert-pentyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitro-N-(tert-pentyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-5-amino-N-(tert-pentyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Scientific Research Applications
2-Chloro-5-nitro-N-(tert-pentyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group may facilitate binding to certain proteins or enzymes, leading to inhibition or modulation of their activity. The tert-pentyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a tert-pentyl group.
2-Chloro-5-nitrobenzamide: Lacks the tert-pentyl group, making it less lipophilic.
2-Chloro-N-(tert-pentyl)benzamide:
Uniqueness
2-Chloro-5-nitro-N-(tert-pentyl)benzamide is unique due to the presence of both the nitro and tert-pentyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15ClN2O3 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-chloro-N-(2-methylbutan-2-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-12(2,3)14-11(16)9-7-8(15(17)18)5-6-10(9)13/h5-7H,4H2,1-3H3,(H,14,16) |
InChI Key |
UZFRYHCMAPZWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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